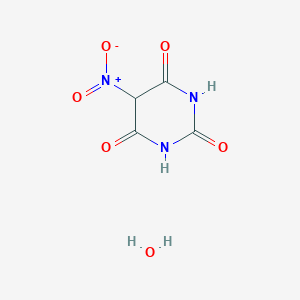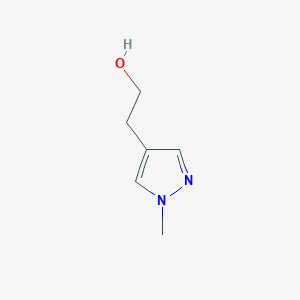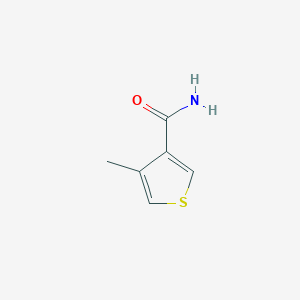![molecular formula C7H4ClN3O2 B063168 Acide 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique CAS No. 186519-92-6](/img/structure/B63168.png)
Acide 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique
Vue d'ensemble
Description
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid (4-Cl-7H-PP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a chlorinated derivative of pyrrolo[2,3-D]pyrimidine, a five-membered ring composed of two nitrogen atoms and three carbon atoms. 4-Cl-7H-PP is a versatile compound that has a wide range of uses in biochemistry, pharmaceuticals, and agriculture.
Applications De Recherche Scientifique
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine joue un rôle crucial dans la fabrication du citrate de tofacitinib, un inhibiteur de la Janus kinase (JAK) utilisé pour traiter les maladies auto-immunes telles que la polyarthrite rhumatoïde et le psoriasis . Le composé sert d'intermédiaire clé dans la synthèse du tofacitinib.
- PAICS, une enzyme impliquée dans le métabolisme des purines de novo, a été identifiée comme un oncogène dans divers cancers. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine peut inhiber la PAICS, ce qui en fait une cible potentielle pour la thérapie anticancéreuse, en particulier dans l'adénocarcinome pulmonaire (LADC) .
- La synthèse du composé implique une réaction d'α-alkylation entre le malonate de diéthyle et le bromure d'allyle, suivie d'une cyclisation avec l'amidine. Ce processus produit une structure bislactam à six chaînons .
Synthèse du citrate de tofacitinib
Inhibition de la phosphoribosylaminoimidazole carboxylase (PAICS)
Formation de bislactam
Mécanisme D'action
Target of Action
It’s known that several janus kinase (jak) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it’s plausible that this compound could also target JAK enzymes, which play a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
If it indeed targets jak enzymes like other pyrrolo[2,3-d]pyrimidine derivatives, it would likely inhibit the activity of one or more of the jak family of enzymes, thereby interfering with the jak – signal transducer and activator of transcription protein (stat) signal pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
If it acts as a jak inhibitor, it could potentially have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. Under normal temperature and humidity conditions, it exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is complex and involves a variety of biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
It is known to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently available.
Transport and Distribution
It is known to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently available.
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLEGXXQAORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625777 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-92-6 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)



![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)


